

Pyruvamide: An Examination of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of the scientific literature reveals a significant scarcity of data regarding the direct therapeutic applications of **Pyruvamide** (2-oxopropanamide). While its chemical properties are documented, its biological effects and potential as a therapeutic agent remain largely unexplored. This guide, therefore, serves to present the available information on **Pyruvamide** and to provide a broader context by examining the therapeutic landscape of the closely related compound, pyruvic acid, and the extensive pharmacological relevance of pyrimidine derivatives.

Chemical and Physical Properties of Pyruvamide

Pyruvamide, also known as 2-oxopropanamide, is a simple organic compound with the chemical formula C₃H₅NO₂.[1] It is the amide derivative of pyruvic acid. The following table summarizes its key chemical identifiers and properties as aggregated from chemical databases.

Property	Value	Source
IUPAC Name	2-oxopropanamide	[1]
Synonyms	Pyruvamide, Pyruvic acid amide, Propanamide, 2-oxo-	[1][2]
CAS Number	631-66-3	[1][2][3]
Molecular Formula	C ₃ H ₅ NO ₂	[1][2][3]
Molecular Weight	87.08 g/mol	[1][2][3]
Melting Point	123-124 °C	[2]
Boiling Point	175.8±23.0 °C (Predicted)	[2]
Density	1.146±0.06 g/cm³ (Predicted)	[2]

Derivatives of **Pyruvamide**, such as N-methyl-2-oxopropanamide, N-ethyl-2-oxopropanamide, and N,N-dimethyl-2-oxopropanamide, are also documented in chemical databases, though likewise lack significant therapeutic data.[4][5][6]

Potential Therapeutic Relevance: Insights from Related Compounds

Due to the absence of direct research on the therapeutic applications of **Pyruvamide**, this section will explore the known biological activities and clinical investigations of its parent carboxylic acid, pyruvic acid, and the broad class of pyrimidine-based drugs. It is crucial to note that while these compounds may offer contextual clues, their properties are not directly transferable to **Pyruvamide**.

Pyruvic acid, in its conjugate base form pyruvate, is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7][8] Its role in energy production has spurred investigations into its therapeutic potential across various conditions.[9][10][11]

Clinical Investigations:

Foundational & Exploratory

- Cardiovascular Conditions: Pyruvate has been studied for its potential to improve cardiac performance, particularly in the context of heart failure and recovery from cardiopulmonary bypass surgery.[9][12]
- Weight Loss and Obesity: Some clinical trials have suggested that pyruvate supplementation
 may modestly contribute to weight loss, although the evidence is not consistently strong.[13]
 [14][15]
- Dermatology: Topical application of pyruvic acid has been explored for its exfoliating properties in treating acne and reducing signs of skin aging.[13][15]
- Cancer and Brain Injury: Hyperpolarized pyruvate is being investigated as an imaging agent in MRI to study metabolism in cancer and traumatic brain injury.[9]
- Chronic Obstructive Pulmonary Disease (COPD): A clinical trial has explored the use of inhaled sodium pyruvate as a potential anti-inflammatory and bronchodilating agent in COPD patients.[16]
- Pyruvate Kinase Deficiency: Gene therapy approaches are in clinical trials for this inherited metabolic disorder affecting red blood cells.[17]

The therapeutic effects of pyruvate are thought to stem from its central role in energy metabolism and its potential to act as an antioxidant.[16]

While "**Pyruvamide**" shares a similar name, it is structurally distinct from the heterocyclic pyrimidine ring that forms the basis of a vast and diverse class of therapeutic agents.[18][19] [20][21] Pyrimidine derivatives are integral to numerous FDA-approved drugs and are a subject of ongoing drug discovery efforts.[22][23][24][25][26]

Therapeutic Areas of Pyrimidine-Based Drugs:

- Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies are based on a pyrimidine scaffold.[18][25][27]
- Antimicrobial Drugs: Pyrimidine derivatives are found in a range of antibacterial, antifungal, and antiviral medications.[18][20]

- Anti-inflammatory and Analgesic Agents: This class of compounds has also yielded drugs with anti-inflammatory and pain-relieving properties.[19][21]
- Central Nervous System Disorders: Pyrimidines are scaffolds for drugs used to treat various neurological and psychiatric conditions.[20]

The broad utility of the pyrimidine structure in drug design highlights the importance of specific chemical scaffolds in achieving desired pharmacological activity.[18][19][20][21]

Conclusion and Future Directions

Based on an extensive review of the current scientific literature, there is no substantive evidence to support any direct therapeutic applications of **Pyruvamide** at this time. The lack of published research on its biological activity means that the core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled.

The therapeutic potential of the related compound, pyruvic acid, and the vast pharmacological importance of pyrimidine derivatives provide a rich context for the types of biological activities that structurally related molecules can possess. However, it is imperative for researchers and drug development professionals to recognize that the biological effects of a compound are highly specific to its structure.

Future research into **Pyruvamide** could begin with fundamental in vitro and in vivo screening to determine its basic biological and toxicological profiles. Should any promising activity be identified, further investigation into its mechanism of action and potential therapeutic targets would be warranted. Until such foundational research is conducted and published, the therapeutic potential of **Pyruvamide** remains a matter of speculation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. It does not constitute a recommendation for any therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyruvamide | C3H5NO2 | CID 79088 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyruvamide | 631-66-3 [chemicalbook.com]
- 3. pyruvamide CAS#: 631-66-3 [m.chemicalbook.com]
- 4. N-Ethyl-2-oxopropanamide | C5H9NO2 | CID 23565353 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-oxopropanamide | C4H7NO2 | CID 186044 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-dimethyl-2-oxopropanamide | C5H9NO2 | CID 13182523 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyruvate | C3H3O3- | CID 107735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyruvic Acid | C3H4O3 | CID 1060 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Pyruvate as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 11. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods Creative Proteomics [creative-proteomics.com]
- 12. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 14. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]

- 22. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. |
 Semantic Scholar [semanticscholar.org]
- 23. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Pyruvamide: An Examination of Its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210208#potential-therapeutic-applications-of-pyruvamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com